Probing Lewis acidity of Y(BH4)3via its reactions with MBH4 (M = Li, Na, K, NMe4)†‡

Dalton Transactions Pub Date: 2011-11-03 DOI: 10.1039/C1DT10955C

Abstract

High-energy milling of Y(BH4)3 (containing LiCl as a by-product, which has not been removed) with MBH4 (M = Li, Na, K, (CH3)4N) leads to the first two examples of quasi-ternary yttrium borohydrides: KY(BH4)4 and (CH3)4NY(BH4)4, while no chemical reaction is observed for LiBH4 and NaBH4. KY(BH4)4 is isostructural to NaSc(BH4)4 (Cmcm, a = 8.5157(4) Å, b = 12.4979(6) Å, c = 9.6368(5) Å, V = 1025.62(9) Å3, Z = 4), while (CH3)4NY(BH4)4 crystallises in primitive orthorhombic cell, similarly to KSc(BH4)4 (Pnma, a = 15.0290(10) Å, b = 8.5164(6) Å, c = 12.0811(7) Å, V = 1546.29(17) Å3, Z = 4). The thermal decomposition of hydrogen-rich KY(BH4)4 (8.6 wt.% H) involves the formation of an unidentified intermediate at 200 °C and recovery of KBH4 at higher temperatures; at 410 °C, KCl and YH2 are observed. The thermal decomposition of (CH3)4NY(BH4)4 occurs via two partly overlapping endothermic steps with concomitant emission of H2 and organic compounds. Heating of a NaBH4/Y(BH4)3 mixture above 165 °C results in a mixed-cation mixed-anion borohydride, NaY(BH4)2Cl2, but not NaY(BH4)4. The reduced reactivity of Y(BH4)3 towards borohydride Lewis bases when compared to hypothetical scandium borohydride can be explained by the lower Lewis acidity of Y(BH4)3 than Sc(BH4)3.

Graphical abstract: Probing Lewis acidity of Y(BH4)3via its reactions with MBH4 (M = Li, Na, K, NMe4)
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